molecular formula C6H11N5O B1265939 Atraton-desisopropyl CAS No. 30360-56-6

Atraton-desisopropyl

Cat. No.: B1265939
CAS No.: 30360-56-6
M. Wt: 169.19 g/mol
InChI Key: MZOHHVOQVUFCIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atraton-desisopropyl typically involves the reaction of 2-chloro-4,6-dimethoxy-s-triazine with ethylamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the ethylamino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Atraton-desisopropyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

Environmental Applications

1. Water Treatment:
Atraton-desisopropyl's formation during the degradation of atrazine in water systems necessitates effective water treatment methods. Studies have demonstrated that various advanced oxidation processes (AOPs) can effectively degrade atrazine and its metabolites, including this compound.

Method Degradation Efficiency Conditions
UV irradiationUp to 60%70 min exposure
Fenton reaction100%Optimal FeSO4:H2O2 ratio
Phytodegradation88.6% to 96.7%Soil concentrations of 2-10 mg/kg

These methods highlight the importance of developing efficient strategies for mitigating the effects of atrazine and its metabolites in water bodies, thereby safeguarding public health and environmental integrity .

2. Phytoremediation:
this compound can be taken up by plants, leading to potential applications in phytoremediation strategies. Certain plant species have shown efficacy in absorbing atrazine from contaminated soils, facilitating its breakdown into less harmful compounds.

Toxicological Implications

1. Toxicity Assessment:
Research indicates that this compound exhibits varying levels of toxicity compared to atrazine. In toxicity assays, it has been shown to have an EC50 value suggesting moderate toxicity:

Chemical Compound EC50 (mg/L)
This compound82.68
Atrazine39.87
Ametryne11.80

These findings underscore the need for careful monitoring of this compound in agricultural runoff and drinking water sources to evaluate potential health risks .

2. Endocrine Disruption:
Studies have indicated that this compound may retain some endocrine-disrupting properties similar to those of atrazine. This raises concerns about its impact on wildlife and human health, particularly regarding reproductive health and developmental processes .

Case Studies

Case Study 1: Agricultural Health Study
In a longitudinal study examining pesticide exposure among agricultural workers, urinary metabolites including this compound were monitored. Results indicated significant variability in metabolite concentrations among individuals, suggesting that multiple metabolites must be assessed to accurately evaluate exposure levels .

Case Study 2: Water Quality Monitoring
A study conducted on water quality in agricultural regions found that this compound was frequently detected alongside other atrazine metabolites in surface waters. The research emphasized the importance of implementing advanced water treatment technologies to reduce these contaminants effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Atraton-desisopropyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Atraton-desisopropyl, a metabolite of the herbicide atrazine, has garnered attention due to its biological activity and potential environmental impacts. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound is formed through the dealkylation of atrazine, a widely used herbicide in agriculture. Its chemical structure allows it to interact with biological systems, primarily through endocrine disruption mechanisms. Understanding its biological activity is crucial for assessing its environmental and health implications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to act as an endocrine disruptor. The following mechanisms have been identified:

  • Hormonal Modulation : this compound can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, affecting hormone levels such as luteinizing hormone (LH) and potentially leading to reproductive health issues in exposed organisms .
  • Developmental Toxicity : Exposure during critical developmental windows has been associated with delayed puberty and altered reproductive cycles in animal models .
  • Cytotoxic Effects : Studies have indicated that this compound exhibits cytotoxicity towards various cell lines, raising concerns about its impact on human health and ecosystems .

1. Endocrine Disruption in Rodents

A study focusing on atrazine's effects on rodents demonstrated that exposure to this compound resulted in significant reproductive alterations:

  • Delayed Puberty : Both male and female rodents exhibited delayed onset of puberty following exposure during sensitive developmental periods.
  • Altered Estrous Cyclicity : Female rodents showed disrupted estrous cycles, indicating potential fertility issues .

2. Microtox Assay for Toxicity Assessment

Research utilizing the Microtox assay evaluated the acute toxicity of various triazines, including this compound:

  • Log EC50 Values : The Log EC50 value for this compound was found to be 1.917, indicating a moderate level of toxicity compared to other triazines .
ChemicalLog EC50
This compound1.917
Atrazine1.601
Desethyl-Atrazine1.105

3. Environmental Impact Studies

This compound has been identified as an environmental contaminant with significant ecological risks:

  • Aquatic Toxicity : Studies have shown that it can adversely affect aquatic organisms, leading to declines in biodiversity in contaminated water bodies.
  • Bioassessment Techniques : Bioassessment methods have been employed to evaluate the ecological damage caused by pesticide spills, including those involving atrazine and its metabolites .

Properties

IUPAC Name

2-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-3-8-5-9-4(7)10-6(11-5)12-2/h3H2,1-2H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOHHVOQVUFCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184439
Record name 2-Amino-4-ethylamino-6-methoxy-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30360-56-6
Record name 2-Amino-4-ethylamino-6-methoxy-s-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030360566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-ethylamino-6-methoxy-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-ETHYLAMINO-6-METHOXY-S-TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4439B0M0EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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